![molecular formula C21H21N3O2 B5766191 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone, also known as P7C3-A20, is a small molecule that has been found to have neuroprotective effects in preclinical studies. This compound has shown potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone is not fully understood. However, it has been proposed that the compound promotes neurogenesis by activating the nicotinamide phosphoribosyltransferase (NAMPT) pathway. This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular energy metabolism and DNA repair. Activation of the NAMPT pathway has been shown to increase NAD+ levels, which in turn promotes neurogenesis and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase NAD+ levels, promote neurogenesis, and improve cognitive function in animal models. Additionally, it has been found to protect dopaminergic neurons in models of Parkinson's disease. These effects suggest that this compound has potential as a therapeutic agent for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone is its ability to promote neurogenesis and improve cognitive function in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action and optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for various neurological disorders. Additionally, further studies are needed to determine its safety and efficacy in clinical trials. Furthermore, research could be conducted to investigate the potential of this compound as a neuroprotective agent in other diseases such as stroke and multiple sclerosis. Finally, studies could be conducted to determine the pharmacokinetics and pharmacodynamics of the compound to optimize dosing and administration in clinical trials.
Métodos De Síntesis
The synthesis method for 2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone involves the reaction of 4-(1-piperidinylcarbonyl)benzaldehyde with 2-methyl-4-nitroaniline in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting intermediate is then treated with potassium carbonate and acetic acid to yield the final product. This method has been optimized to provide high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone has been extensively studied in preclinical models of neurological disorders. It has been shown to promote neurogenesis and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, it has been found to protect dopaminergic neurons in models of Parkinson's disease. These findings suggest that this compound has potential as a therapeutic agent for various neurological disorders.
Propiedades
IUPAC Name |
2-methyl-4-[4-(piperidine-1-carbonyl)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-23-21(26)18-8-4-3-7-17(18)19(22-23)15-9-11-16(12-10-15)20(25)24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOWQZCJOYOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

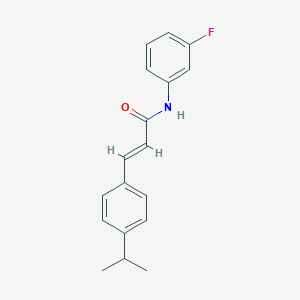
![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)
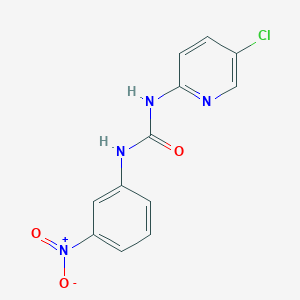
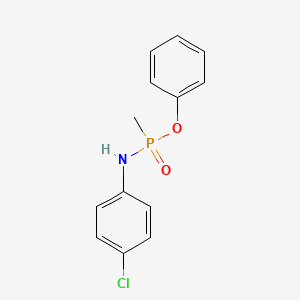
![1-phenylethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5766135.png)

![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
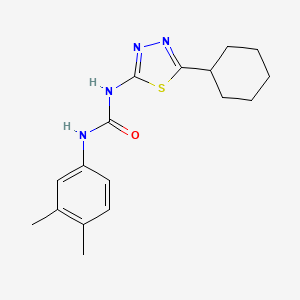
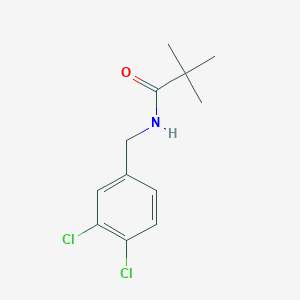
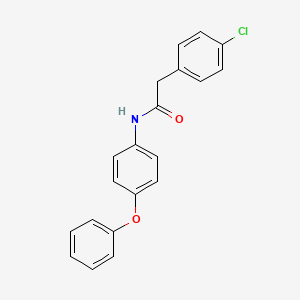
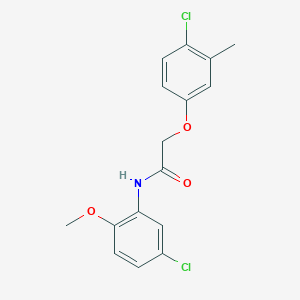
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)
![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)